molecular formula C8H5F3INO2 B13660066 Methyl 5-iodo-6-(trifluoromethyl)nicotinate

Methyl 5-iodo-6-(trifluoromethyl)nicotinate

Cat. No.: B13660066
M. Wt: 331.03 g/mol
InChI Key: AFZYIRTZPRRKHQ-UHFFFAOYSA-N
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Description

Methyl 5-iodo-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 6-position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-6-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as Methyl 6-(trifluoromethyl)nicotinate

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-6-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or modification of other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 5-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-6-(trifluoromethyl)nicotinate
  • Methyl 6-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Uniqueness

Methyl 5-iodo-6-(trifluoromethyl)nicotinate is unique due to the presence of both an iodine atom and a trifluoromethyl group on the nicotinate ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

methyl 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H5F3INO2/c1-15-7(14)4-2-5(12)6(13-3-4)8(9,10)11/h2-3H,1H3

InChI Key

AFZYIRTZPRRKHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(F)(F)F)I

Origin of Product

United States

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